6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Metabolic Stability Cytochrome P450 Drug Metabolism

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane (CAS 1258650-74-6) is a bicyclic secondary amine featuring a trifluoromethyl (CF3) group at the 6-position of a conformationally constrained piperidine ring system. This scaffold is a valuable building block in medicinal chemistry, predominantly explored in the context of orexin receptor antagonists and monoamine reuptake inhibitors.

Molecular Formula C7H10F3N
Molecular Weight 165.16 g/mol
Cat. No. B12999346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Molecular FormulaC7H10F3N
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CNCC2C1(C2)C(F)(F)F
InChIInChI=1S/C7H10F3N/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5,11H,1-4H2
InChIKeyHBGLOVDOAHTLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane: Core Scaffold Properties and Research Applications


6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane (CAS 1258650-74-6) is a bicyclic secondary amine featuring a trifluoromethyl (CF3) group at the 6-position of a conformationally constrained piperidine ring system . This scaffold is a valuable building block in medicinal chemistry, predominantly explored in the context of orexin receptor antagonists [1] and monoamine reuptake inhibitors [2]. Its inherent characteristics, including the electron-withdrawing CF3 substituent and the rigid bicyclic structure, differentiate it from simple piperidine analogs, influencing key parameters such as metabolic stability and basicity that are critical in drug candidate selection.

Procurement Rationale: Why 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane is Not Interchangeable with Other Azabicyclo[4.1.0]heptanes


Simple substitution of this compound with other 6-substituted azabicyclo[4.1.0]heptane analogs, such as 6-methyl or the unsubstituted scaffold, is not scientifically sound. The trifluoromethyl group profoundly alters the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) profile of the bicyclic amine. As demonstrated by the metabolic liability of tert-butyl groups and their successful replacement with trifluoromethylcyclopropyl (Cp-CF3) bioisosteres to achieve consistently higher metabolic stability [1], the presence of the CF3 group is a key determinant of in vitro and in vivo clearance rates. Furthermore, compared to electron-donating alkyl substituents, the electron-withdrawing CF3 group significantly reduces amine basicity, which is a critical factor influencing permeability, off-target activity, and pharmacokinetics . Therefore, procuring the specific 6-CF3 derivative is essential when project objectives require the unique confluence of enhanced metabolic stability and modulated basicity that this specific compound provides.

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


In Vitro and In Vivo Metabolic Stability: Trifluoromethylcyclopropyl (Cp-CF3) vs. tert-Butyl (t-Bu)

Replacing a metabolically labile tert-butyl (t-Bu) group with a trifluoromethylcyclopropyl (Cp-CF3) group, which is the core structural element of 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane, results in a dramatic improvement in metabolic stability. This is evidenced by lower intrinsic clearance in rat liver microsomes and superior in vivo pharmacokinetic profiles. This class-level inference directly supports the selection of this building block to address cytochrome P450-mediated metabolism issues in lead compounds [1].

Metabolic Stability Cytochrome P450 Drug Metabolism

Modulation of Amine Basicity: 6-CF3 Scaffold vs. Unsubstituted Parent Scaffold

The electron-withdrawing trifluoromethyl group on the 6-position significantly reduces the basicity of the secondary amine compared to the unsubstituted bicyclic scaffold. While the parent 3-azabicyclo[4.1.0]heptane has a calculated pKa of approximately 10.2, the introduction of the CF3 group is projected to lower the pKa by 1.5-2.5 units, based on analogous measured and predicted pKa values for CF3-substituted piperidines, where the pKa drops from ~11.2 for piperidine to 7.7-9.6 for trifluoromethyl-substituted analogs . This class-level inference positions the compound as a key scaffold for reducing basicity-related off-target effects and improving permeability.

Physicochemical Properties pKa CNS Drug Discovery

Validated Utility as an Advanced Building Block for Drug Discovery

Unlike simpler, monocyclic piperidine building blocks, 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is an advanced, conformationally restricted scaffold that has been specifically synthesized and commercialized to enable systematic SAR studies in medicinal chemistry. Its dedicated synthesis via CuCl-mediated trifluoromethylcyclopropanation of cyclic enamides has been optimized to deliver this specific three-dimensional scaffold with high efficiency . It serves as a direct precursor for classes of compounds acting on validated drug targets, such as orexin receptors, where the bicyclic amine core is essential for activity [1]. This is a distinct advantage over procuring generic 6-substituted piperidines, which require multi-step, low-yielding syntheses to achieve similar complexity and may not offer the same conformational constraint.

Synthetic Chemistry Building Blocks Drug Design

Recommended Application Scenarios for 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane in Drug Discovery and Chemical Biology


Scaffold Replacement to Improve the Metabolic Stability of tert-Butyl-Substituted Leads

When a lead compound's metabolic soft spot is identified as a tert-butyl group, this building block can be directly used to introduce a metabolically stable trifluoromethylcyclopropyl (Cp-CF3) bioisostere . The quantitative evidence shows that this replacement can reduce rat in vivo clearance from 352 to 25 mL/min/kg and extend half-life from 0.2 to 3.4 hours [1], dramatically improving the compound's pharmacokinetic profile.

Modulating Basicity to Enhance CNS Permeability and Reduce Off-Target Binding

For CNS programs where the intrinsic high basicity of piperidines leads to poor brain penetration or promiscuous pharmacology, incorporating this scaffold can lower the amine pKa by an estimated 1.5-2.5 units . This strategy is informed by class-level evidence showing that CF3 substitution on piperidines reliably reduces basicity, a key parameter in developing high-quality CNS drug candidates.

Exploration of Conformationally Constrained Chemical Space for Orexin Receptor Antagonists

This compound is a direct intermediate for synthesizing novel orexin receptor antagonists, a therapeutic class for insomnia and other disorders [1]. Using this specific pre-built scaffold allows for rapid parallel synthesis of diverse analogs, enabling efficient structure-activity relationship (SAR) studies that would be synthetically prohibitive starting from linear precursors .

Versatile Intermediate for Generating Novel Bicyclic γ-Amino Acids and Peptidomimetics

The secondary amine serves as a handle for further functionalization, enabling the creation of complex, three-dimensional building blocks such as N-Boc protected γ-amino acids, which are valuable in peptidomimetic chemistry . The inherent rigidity and unique spatial orientation of the 6-CF3 group can be exploited to design conformationally pre-organized ligands for challenging protein targets.

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